4-Hydroxyantipyrine-D3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyantipyrine-D3 involves the deuteration of 4-Hydroxyantipyrine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced techniques to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized using various analytical techniques to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyantipyrine-D3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-Hydroxyantipyrine-D3 has several scientific research applications, including:
Mechanism of Action
The primary mechanism of action of 4-Hydroxyantipyrine-D3 involves its role as a metabolite of phenazone. Phenazone exerts its effects by inhibiting the synthesis of prostaglandins, which are involved in the regulation of pain and fever. This inhibition occurs through the blockade of cyclooxygenase enzymes, specifically COX-1, COX-2, and COX-3 . As a deuterated analogue, this compound is used to study the pharmacokinetics and biodistribution of phenazone in the body .
Comparison with Similar Compounds
4-Hydroxyantipyrine-D3 is unique due to its deuterated nature, which provides several advantages in scientific research. Compared to its non-deuterated counterpart, 4-Hydroxyantipyrine, the deuterated version offers improved stability and allows for more accurate quantification in analytical studies .
Similar Compounds
4-Hydroxyantipyrine: The non-deuterated analogue of this compound.
Antipyrine: The parent compound from which 4-Hydroxyantipyrine and its deuterated analogue are derived.
4-Aminoantipyrine: Another metabolite of antipyrine with similar applications in scientific research.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
207.24 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3/i2D3 |
InChI Key |
SKVPTPMWXJSBTF-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)O)C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O |
Origin of Product |
United States |
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